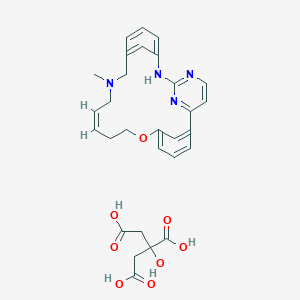

TG-02 citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le citrate de zotiraciclib est une forme de sel de citrate biodisponible par voie orale de zotiraciclib, un inhibiteur multi-kinases. Il est principalement connu pour son activité antinéoplasique potentielle, en particulier dans le traitement des gliomes et des glioblastomes . Zotiraciclib a été découvert à Singapour par S*BIO Pte Ltd et appartient à la catégorie des macrocycles de petites molécules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de zotiraciclib implique la formation d'une structure macrocyclique. Les étapes clés comprennent la cyclisation d'un précurseur linéaire et la fonctionnalisation subséquente pour introduire les substituants nécessaires . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les processus de cyclisation et de fonctionnalisation.

Méthodes de production industrielle

La production industrielle du citrate de zotiraciclib implique l'adaptation à grande échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final. Le processus est effectué dans de grands réacteurs avec un contrôle précis de la température, de la pression et d'autres paramètres de réaction afin d'obtenir des résultats cohérents .

Analyse Des Réactions Chimiques

Types de réactions

Zotiraciclib subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction spécifique, mais impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter les réactions .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent donner lieu à une variété de dérivés fonctionnalisés .

Applications De Recherche Scientifique

Le citrate de zotiraciclib a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et ses effets sur diverses voies biochimiques.

Biologie : Enquête sur son rôle dans la modulation des processus cellulaires tels que la régulation du cycle cellulaire et l'apoptose.

Médecine : Principalement étudié pour son potentiel dans le traitement des cancers, en particulier des gliomes et des glioblastomes. .

Mécanisme d'action

Zotiraciclib exerce ses effets en inhibant plusieurs kinases, notamment les sous-types 1, 2, 7 et 9 de la kinase dépendante des cyclines, la kinase 2 associée à Janus (JAK2) et la tyrosine kinase 3 apparentée à FMS (FLT3) . L'inhibition de CDK9 est particulièrement importante car elle empêche la phosphorylation de l'ARN polymérase II, ce qui conduit à l'épuisement de Myc et d'autres protéines de survie de courte durée . Cela entraîne l'induction de l'apoptose et l'inhibition de la prolifération des cellules tumorales .

Mécanisme D'action

Zotiraciclib exerts its effects by inhibiting multiple kinases, including cyclin-dependent kinase subtypes 1, 2, 7, and 9, Janus-associated kinase 2 (JAK2), and FMS-related tyrosine kinase 3 (FLT3) . The inhibition of CDK9 is particularly significant as it prevents the phosphorylation of RNA polymerase II, leading to the depletion of Myc and other short-lived survival proteins . This results in the induction of apoptosis and inhibition of tumor cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Alvocidib : Un autre inhibiteur de CDK9 utilisé dans le traitement de la leucémie myéloïde aiguë.

Atuveciclib : Un inhibiteur de CDK9 en cours d'investigation pour des applications similaires.

Unicité

Zotiraciclib est unique en sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement efficace dans le traitement des cancers du cerveau tels que les glioblastomes et les gliomes intrinsèques diffus du pont . Son profil d'inhibition multi-kinases le distingue également des autres composés qui peuvent cibler une seule kinase .

Propriétés

Numéro CAS |

1204918-73-9 |

|---|---|

Formule moléculaire |

C29H32N4O8 |

Poids moléculaire |

564.6 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene |

InChI |

InChI=1S/C23H24N4O.C6H8O7/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b3-2+; |

Clé InChI |

NWYDRHSNEATNRI-SQQVDAMQSA-N |

SMILES isomérique |

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canonique |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide](/img/structure/B10830185.png)

![2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830186.png)

![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane](/img/structure/B10830195.png)

![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)

![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)

![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)

![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)